![molecular formula C28H32N2O4S B2823421 N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 501352-79-0](/img/structure/B2823421.png)
N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C28H32N2O4S and its molecular weight is 492.63. The purity is usually 95%.
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Scientific Research Applications
Synthetic Investigations and Chemical Properties
Synthesis and Chemical Reactivity : The compound's relevance is illustrated through synthetic investigations in the field of curare alkaloids, highlighting its utility in producing bis-dihydroisoquinoline compounds. These studies demonstrate its role in the synthesis of complex alkaloid structures, underscoring the compound's significance in exploring pharmacologically active substances (Voronin et al., 1969).
Chemical Synthesis Techniques : Another study focuses on an efficient synthesis method for isoquinoline derivatives, showing the compound's application in streamlining synthetic pathways for producing complex molecules (Gore & Narasimhan, 1988).
Pharmacological Potential
Platelet Antiaggregating Activity : Research into carbothioamides, including derivatives similar to the compound , reveals potential platelet antiaggregating activity. These findings highlight the compound's potential in developing new treatments for diseases associated with platelet aggregation (Ranise et al., 1991).
Cytotoxic Activity on Human Cancer Cells : Studies on isoquinolinequinone–amino acid derivatives indicate that certain structural analogs of the compound possess moderate to high cytotoxic activity against cancer cell lines. This underscores its importance in the search for novel anticancer agents (Valderrama et al., 2016).
Molecular Interactions and Mechanisms
- Inhibition of ABCB1 Activity : Research demonstrates the compound's relevance in studying ABCB1 inhibitors, highlighting its application in overcoming drug resistance by modulating efflux transporter activity. This could be crucial for improving drug delivery and efficacy in treating various diseases (Colabufo et al., 2008).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzimidazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with various biochemical pathways, including those involved in cell division and protein synthesis
Pharmacokinetics
The presence of methoxy groups and a carbothioamide moiety in its structure suggest that it may be well absorbed and could undergo extensive metabolism in the body .
Result of Action
Given the lack of specific target identification and understanding of its mode of action, it is difficult to predict its precise effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment, and its efficacy could be influenced by the presence of other competing molecules .
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4S/c1-18-12-19(2)14-21(13-18)29-28(35)30-11-10-20-15-26(32-4)27(33-5)16-22(20)23(30)17-34-25-9-7-6-8-24(25)31-3/h6-9,12-16,23H,10-11,17H2,1-5H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPUUZWLWLTUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide |
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